2-Cyclopropyl-5-(trifluoromethyl)aniline
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Overview
Description
2-Cyclopropyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N. It is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Cyclopropyl-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs.
Industry: It can be utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of a cyclopropyl group.
3-Cyclopropyl-5-(trifluoromethyl)aniline: Similar but with the cyclopropyl group in a different position on the aromatic ring.
Uniqueness
2-Cyclopropyl-5-(trifluoromethyl)aniline is unique due to the specific positioning of the cyclopropyl and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
2-cyclopropyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2 |
InChI Key |
UTWMDBZHVKJHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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